Cas no 22320-10-1 (4-\u200bHydroxy-\u200bbenzenebutanoic Acid Methyl Ester)

4-Hydroxy-benzenebutanoic Acid Methyl Ester is a synthetic ester derivative of 4-hydroxybenzenebutanoic acid, commonly utilized in organic synthesis and pharmaceutical intermediates. Its key advantages include a stable phenolic hydroxyl group and an ester functionality, which enhance its reactivity in esterification and condensation reactions. The compound serves as a versatile building block for the preparation of fine chemicals, fragrances, and bioactive molecules. Its structural features allow for selective modifications, making it valuable in the development of specialized derivatives. The methyl ester group improves solubility in organic solvents, facilitating its use in various synthetic applications. Proper handling and storage are recommended to maintain its stability and purity.
4-\u200bHydroxy-\u200bbenzenebutanoic Acid Methyl Ester structure
22320-10-1 structure
Product Name:4-\u200bHydroxy-\u200bbenzenebutanoic Acid Methyl Ester
CAS No:22320-10-1
MF:C11H14O3
MW:194.227063655853
CID:286527
PubChem ID:140904
Update Time:2025-10-30

4-\u200bHydroxy-\u200bbenzenebutanoic Acid Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanoic acid,4-hydroxy-, methyl ester
    • methyl 4-(4-hydroxyphenyl)butanoate
    • 4-(4-Hydroxyphenyl)butanoic acid methyl ester
    • 4-(p-Hydroxyphenyl)butyric acid methyl ester
    • Butyric acid, 4-(p-hydroxyphenyl)-, methyl ester
    • 4-Hydroxybenzenebutyric acid methyl ester
    • methyl 4-(4-hydroxyphenyl)butyrate
    • methyl 4(4-hydroxyphenyl)butyrate
    • AKOS015890947
    • 4-?Hydroxy-?benzenebutanoic Acid Methyl Ester
    • 22320-10-1
    • SCHEMBL1863579
    • Benzenebutanoic acid, 4-hydroxy-, methyl ester
    • DTXSID10176866
    • 4-(p-Hydroxyphenyl)butyric Acid Methyl Ester; Methyl 4-(4-Hydroxyphenyl)butanoate; Methyl 4-(4-Hydroxyphenyl)butyrate; Methyl Ester 4-Hydroxy Benzene butanoic Acid
    • DB-229150
    • 4-\u200bHydroxy-\u200bbenzenebutanoic Acid Methyl Ester
    • MDL: MFCD00795977
    • Inchi: 1S/C11H14O3/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8,12H,2-4H2,1H3
    • InChI Key: UZHISWLCHOMTIO-UHFFFAOYSA-N
    • SMILES: O(C)C(CCCC1C=CC(=CC=1)O)=O

Computed Properties

  • Exact Mass: 194.09432
  • Monoisotopic Mass: 194.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.118
  • Boiling Point: 321.4°C at 760 mmHg
  • Flash Point: 136°C
  • Refractive Index: 1.526
  • PSA: 46.53

4-\u200bHydroxy-\u200bbenzenebutanoic Acid Methyl Ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B185298-100mg
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$ 58.00 2023-04-19
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Additional information on 4-\u200bHydroxy-\u200bbenzenebutanoic Acid Methyl Ester

4-Hydroxy-benzenebutanoic Acid Methyl Ester (CAS No. 22320-10-1): A Comprehensive Overview in Modern Chemical Research

4-Hydroxy-benzenebutanoic Acid Methyl Ester, identified by its CAS number 22320-10-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative of hydroxybenzoic acid and butanoic acid has garnered attention due to its versatile applications in synthetic chemistry, drug development, and biochemical studies. The presence of both hydroxyl and ester functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where structural diversity is often key to achieving desired biological activity.

The compound's molecular structure, featuring a benzene ring substituted with a hydroxyl group and connected to a butanoic acid moiety via an ester linkage, provides a unique scaffold for further chemical modifications. This structural feature allows for extensive derivatization, making it a popular choice for researchers exploring novel synthetic pathways. The ester group, in particular, can be hydrolyzed back to the corresponding carboxylic acid or undergo further esterification, offering flexibility in molecular design.

In recent years, 4-Hydroxy-benzenebutanoic Acid Methyl Ester has been studied for its potential applications in the development of bioactive molecules. Its hydroxyl group can participate in hydrogen bonding interactions, which are crucial for the design of enzyme inhibitors and receptor ligands. Additionally, the butanoic acid backbone can be modified to enhance solubility or metabolic stability, making it an attractive candidate for drug-like molecules.

One of the most intriguing aspects of this compound is its role as a precursor in the synthesis of natural product analogs. Researchers have leveraged its structural framework to create derivatives that mimic the bioactivity of known pharmacological agents. For instance, modifications at the benzene ring or the butanoic acid side chain have led to compounds with anti-inflammatory, antimicrobial, and even anticancer properties. These findings underscore the importance of 4-Hydroxy-benzenebutanoic Acid Methyl Ester as a building block in medicinal chemistry.

The compound's reactivity also makes it a valuable tool in mechanistic studies. The ester group can undergo various transformations, such as transesterification or nucleophilic acyl substitution, providing insights into reaction pathways and catalytic processes. Such studies are essential for advancing synthetic methodologies and improving reaction efficiency in industrial settings.

Furthermore, advancements in computational chemistry have enabled researchers to predict the properties and reactivities of 4-Hydroxy-benzenebutanoic Acid Methyl Ester with high accuracy. Molecular modeling techniques have been employed to explore its interactions with biological targets, aiding in the rational design of lead compounds. These computational approaches complement experimental efforts and have accelerated the discovery process in drug development.

In conclusion, 4-Hydroxy-benzenebutanoic Acid Methyl Ester (CAS No. 22320-10-1) represents a fascinating compound with broad applications across chemical research and pharmaceutical development. Its unique structural features and reactivity make it a versatile intermediate for synthesizing bioactive molecules. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain a cornerstone in modern chemical investigations.

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